
N-(2-Oxobutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Oxobutyl)benzamide is an organic compound with the molecular formula C11H13NO2 It is a derivative of benzamide, where the amide nitrogen is substituted with a 2-oxobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2-Oxobutyl)benzamide can be synthesized through the direct condensation of benzoic acid and 2-oxobutylamine. This reaction typically requires a condensing agent such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) and is carried out under mild conditions . Another method involves the electrochemical synthesis of benzoin from benzaldehyde, followed by amidation with 2-oxobutylamine in the presence of an electrogenerated superoxide anion .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also emphasized in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Oxobutyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzamides.
Aplicaciones Científicas De Investigación
N-(2-Oxobutyl)benzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(2-Oxobutyl)benzamide involves its interaction with specific molecular targets. For instance, some N-substituted benzamides inhibit the activation of nuclear factor kappa B (NF-κB) and induce apoptosis through separate mechanisms . The compound may also act as an allosteric activator of enzymes such as human glucokinase, enhancing their catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Chloro-4-nitrophenyl)benzamide
- N-(4-Bromophenyl)benzamide
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
Uniqueness
N-(2-Oxobutyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzamides, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
N-(2-oxobutyl)benzamide |
InChI |
InChI=1S/C11H13NO2/c1-2-10(13)8-12-11(14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14) |
Clave InChI |
UACPGZPUJYXQHO-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CNC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl [3,3'-bipyridine]-6-carboxylate](/img/structure/B13009151.png)
![3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13009154.png)
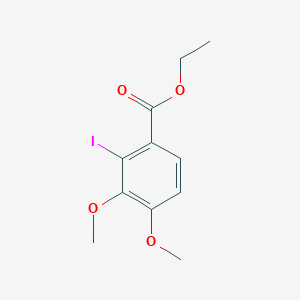
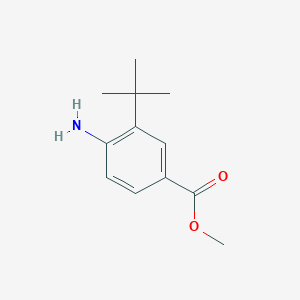
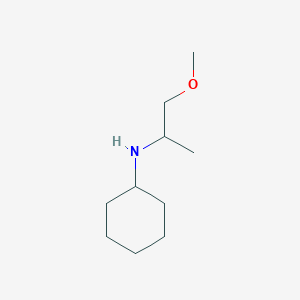
![Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13009177.png)
![1-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B13009179.png)
![Methylthieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13009187.png)
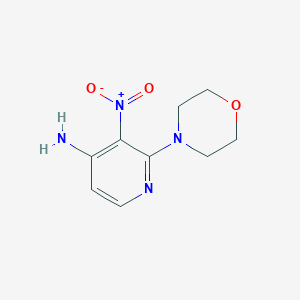
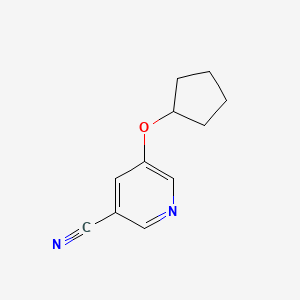
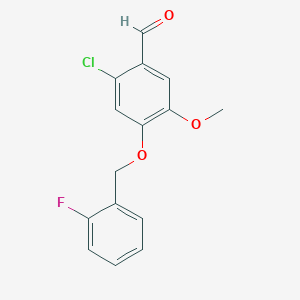
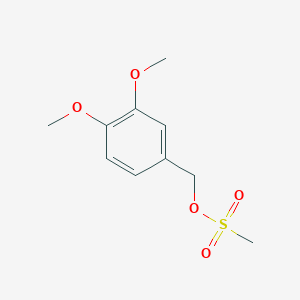
![7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B13009218.png)
